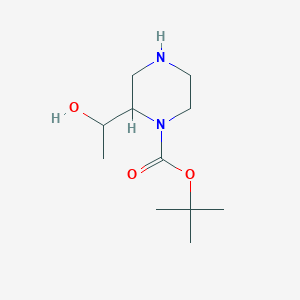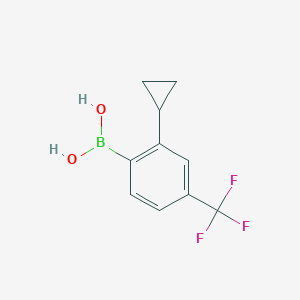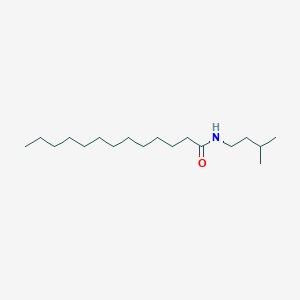![molecular formula C20H18N2O3 B12502867 4-({(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}amino)-3-methylbenzoic acid](/img/structure/B12502867.png)
4-({(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}amino)-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}amino)-3-methylbenzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrrole ring, and a benzoic acid moiety. Its distinct configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-({(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}amino)-3-methylbenzoic acid typically involves the condensation of 4-methoxybenzaldehyde with 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-({(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}amino)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-({(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}amino)-3-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 4-({(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}amino)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Comparison: Compared to these similar compounds, 4-({(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}amino)-3-methylbenzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and pyrrole moieties contribute to its versatility in chemical synthesis and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H18N2O3 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylideneamino]-3-methylbenzoic acid |
InChI |
InChI=1S/C20H18N2O3/c1-14-12-15(20(23)24)5-10-19(14)21-13-17-4-3-11-22(17)16-6-8-18(25-2)9-7-16/h3-13H,1-2H3,(H,23,24) |
InChI-Schlüssel |
HSGFZAINZQILPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)O)N=CC2=CC=CN2C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethoxybenzyl)-2-{[3-(furan-2-ylmethyl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12502805.png)
![2,4-dichloro-N-[2-methyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B12502811.png)

![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole]](/img/structure/B12502827.png)
![1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-phenylthiourea](/img/structure/B12502835.png)

![Ethyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502850.png)
![Propyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502851.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12502854.png)
![Methyl 3-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502858.png)
![5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline](/img/structure/B12502859.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502865.png)
![5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B12502871.png)
